molecular formula C23H29N5O3 B2635331 ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 866050-18-2

ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B2635331
CAS RN: 866050-18-2
M. Wt: 423.517
InChI Key: QEURLJMATJXYHZ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.517. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including compounds structurally related to ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, involves reactions of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate. These compounds are characterized by spectroscopic techniques such as mass, IR, 1H, and 13C NMR, facilitating the detailed understanding of their molecular structures (Maqbool et al., 2013).

Medicinal Chemistry Applications

Research into pyrazolo[3,4-b]pyridine derivatives has shown potential in the development of novel therapeutic agents. For instance, some derivatives have exhibited antiviral activity against viruses like Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), highlighting their potential as antiviral agents (Bernardino et al., 2007). Another study focuses on the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, revealing their ability to inhibit the growth of lung cancer cells, indicating a potential application in cancer therapy (Zheng et al., 2011).

properties

IUPAC Name

ethyl 3-methyl-1-(4-methylphenyl)-4-(2-morpholin-4-ylethylamino)pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-4-31-23(29)19-15-25-22-20(21(19)24-9-10-27-11-13-30-14-12-27)17(3)26-28(22)18-7-5-16(2)6-8-18/h5-8,15H,4,9-14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEURLJMATJXYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCN3CCOCC3)C(=NN2C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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